REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:14](=[O:17])(O)[O-:15].[Na+].[C:19](O)(=[S:22])CO.[Na]>CCOCCO>[C:14]([CH2:19][S:22][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])([OH:15])=[O:17] |f:1.2,^1:23|
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2200 mL
|
Type
|
solvent
|
Smiles
|
CCOCCO
|
Name
|
|
Quantity
|
181 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
thio-glycolic acid
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C(CO)(=S)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 5 liter flask equipped with an impervious agitator
|
Type
|
CUSTOM
|
Details
|
There is obtained a solution to which
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed
|
Type
|
CUSTOM
|
Details
|
precipitation of the sodium salt of the carboxymethylthio acid
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
After 31/2 hours of reflux
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed on
|
Type
|
FILTRATION
|
Details
|
a filter with 200 ml of cellosolve
|
Type
|
DISSOLUTION
|
Details
|
This salt is then redissolved in water
|
Type
|
CUSTOM
|
Details
|
the acid is precipitated with 145 ml of concentrated hydrochloric acid
|
Type
|
WASH
|
Details
|
washed with water until the chloride ions
|
Type
|
CUSTOM
|
Details
|
dried at 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CSC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 159 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |